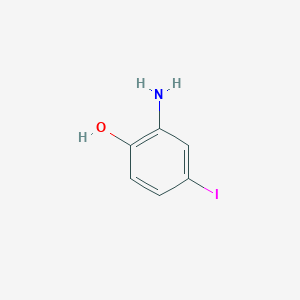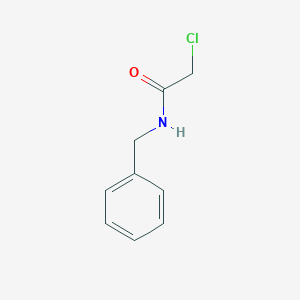
N-Benzyl-2-chloroacetamide
Übersicht
Beschreibung
N-Benzyl-2-chloroacetamide is a chemical compound with the molecular formula C9H10ClNO . It is also known by its English name N-Benzyl-2-chloroacetamide and has a CAS number of 2564-06-9 .
Synthesis Analysis
N-Benzyl-2-chloroacetamide can be synthesized through a sequence of consecutive reactions of 1H-benzimidazole with ethylene dichloride, sodium selenophenolate, and N-benzyl-2-chloroacetamide . Another method involves the chloroacetylation of benzylamine under simple conditions, producing N-benzyl-2-chloroacetamide .Molecular Structure Analysis
The molecular structure of N-Benzyl-2-chloroacetamide is confirmed by NMR . The compound appears as a white to light yellow powder or crystal .Physical And Chemical Properties Analysis
N-Benzyl-2-chloroacetamide is a solid at 20 degrees Celsius . It has a molecular weight of 183.64 . The compound has a melting point of 92.0 to 96.0 °C . It should be stored under inert gas and is air sensitive .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Pyridone Derivatives
N-Benzyl-2-chloroacetamide is used in the synthesis of 2-pyridone derivatives. In a research study, chloroacetylation of benzylamine under simple conditions produced N-Benzyl-2-chloroacetamide. This compound was then allowed to react with different reagents such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate, resulting in the creation of 2-pyridone derivatives .
Antimicrobial Activities
The synthesized 2-pyridone derivatives from N-Benzyl-2-chloroacetamide have shown antimicrobial activity. They were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In addition, the antifungal activities of the compounds were tested against two fungi (Candida albicans and Aspergillus flavus) .
Molecular Docking Studies
Molecular docking studies were applied to the synthesized compounds from N-Benzyl-2-chloroacetamide using the Autodock vina method. The docking results showed that one of the compounds had the best docking free energy, indicating its effectiveness towards the selected bacterial and fungal proteins .
ADMET Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on the synthesized compounds from N-Benzyl-2-chloroacetamide. The studies showed that one of the compounds could cross the blood-brain barrier, and another compound was predicted to be soluble .
Synthesis of α-Halogenacetamides
Cyclization of α-halogenacetamides is a building block for synthesizing several organic compounds. N-Benzyl-2-chloroacetamide, being a chloroacetamide, can be used in the synthesis of these compounds .
Biomedical Applications
N-Benzyl-2-chloroacetamide can be used in diverse biomedical applications. For instance, acrylamide (AM) and 2-chloroacetamide (CA) are widely used in biomedical applications .
Safety and Hazards
N-Benzyl-2-chloroacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Wirkmechanismus
Mode of Action
It is known to undergo reactions with various reagents, such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate, to form different compounds .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
While it has been suggested that it may have a nerve rehabilitation effect for treating cerebral apoplexy
Eigenschaften
IUPAC Name |
N-benzyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXAXHQMCQHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180325 | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloroacetamide | |
CAS RN |
2564-06-9 | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2564-06-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of N-Benzyl-2-chloroacetamide in organic synthesis?
A1: N-Benzyl-2-chloroacetamide serves as a versatile building block in organic synthesis. For example, it reacts with 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole to yield N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide. [] This compound exhibits intramolecular hydrogen bonds, contributing to its structural stability. Additionally, N-Benzyl-2-chloroacetamide is a key precursor in the synthesis of various 2-pyridone derivatives, achieved through reactions with reagents like acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate. [] These 2-pyridone derivatives demonstrate promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus flavus.
Q2: How does the structure of N-Benzyl-2-chloroacetamide relate to its function in synthesizing complex molecules?
A2: The structure of N-Benzyl-2-chloroacetamide features a reactive chlorine atom within the chloroacetamide group. This allows for nucleophilic substitution reactions, enabling the molecule to act as an electrophile. For instance, N-Benzyl-2-chloroacetamide readily reacts with the hydroxyl groups of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) [], highlighting its ability to participate in reactions leading to larger, more complex structures. This reactivity makes N-Benzyl-2-chloroacetamide a crucial building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







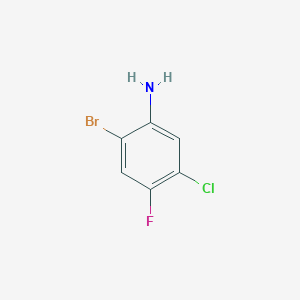
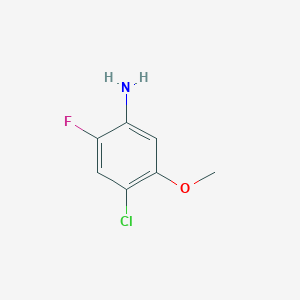
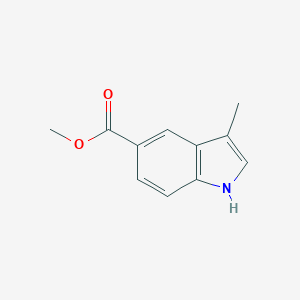
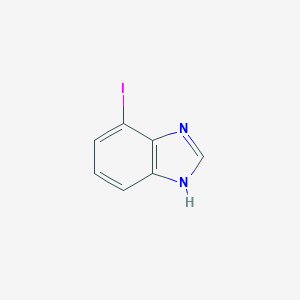

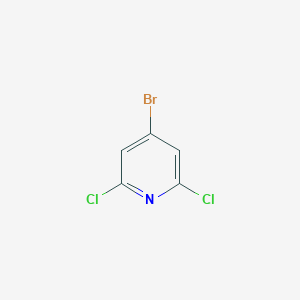
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
